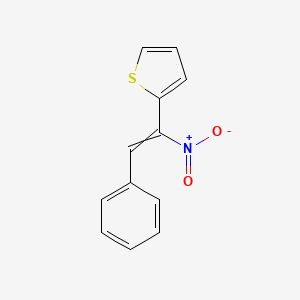
2-(1-Nitro-2-phenylethenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Nitro-2-phenylethenyl)thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring composed of four carbon atoms and one sulfur atom. This particular compound features a nitro group and a phenylethenyl group attached to the thiophene ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Nitro-2-phenylethenyl)thiophene can be achieved through several methods. One common approach involves the nitration of thiophene derivatives. For instance, the nitration of thiophenes is typically carried out using nitric acid and acetic acid, which generates 2-nitro thiophene as an intermediate . This intermediate can then undergo further reactions to introduce the phenylethenyl group.
Another method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts to couple thiophene derivatives with phenylethenyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions. The choice of reagents and catalysts, as well as reaction conditions, would be optimized for efficiency and yield. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Nitro-2-phenylethenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the C2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Amino derivatives of the compound.
Reduction: Reduced forms with hydrogenated nitro groups.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
2-(1-Nitro-2-phenylethenyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-(1-Nitro-2-phenylethenyl)thiophene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylethenyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. These interactions can lead to various biological effects, including inhibition of enzymes and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Nitrothiophene: A simpler analog with only a nitro group attached to the thiophene ring.
2-Phenylethenylthiophene: Lacks the nitro group but contains the phenylethenyl group.
2,5-Dinitrothiophene: Contains two nitro groups, making it more reactive in certain chemical reactions.
Uniqueness
2-(1-Nitro-2-phenylethenyl)thiophene is unique due to the presence of both the nitro and phenylethenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
63183-12-0 |
|---|---|
Molecular Formula |
C12H9NO2S |
Molecular Weight |
231.27 g/mol |
IUPAC Name |
2-(1-nitro-2-phenylethenyl)thiophene |
InChI |
InChI=1S/C12H9NO2S/c14-13(15)11(12-7-4-8-16-12)9-10-5-2-1-3-6-10/h1-9H |
InChI Key |
UJUHZXUDRIPUHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















